3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
CAS No.: 37743-18-3
Cat. No.: VC21338300
Molecular Formula: C18H20NOBr
Molecular Weight: 346.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 37743-18-3 |
---|---|
Molecular Formula | C18H20NOBr |
Molecular Weight | 346.3 g/mol |
IUPAC Name | (3,3-diphenyloxolan-2-ylidene)-dimethylazanium;bromide |
Standard InChI | InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 |
Standard InChI Key | QJPXLCQSAFQCBD-UHFFFAOYSA-M |
SMILES | C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
Canonical SMILES | C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
Appearance | Off-White to Pale Beige Solid |
Melting Point | 172-176°C |
Chemical Identity and Fundamental Properties
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide, also referred to as (3,3-diphenyldihydrofuran-2-ylidine)-dimethylammonium bromide, is a quaternary ammonium compound characterized by its tetrahydrofuran ring structure with two phenyl substituents at the 3-position. The compound contains a dimethylammonium group attached to the 2-position of the tetrahydrofuran ring, with bromide serving as the counterion.
Basic Information
The compound is identified by the CAS registry number 37743-18-3 and possesses a molecular formula of C18H20BrNO. Its molecular structure consists of a five-membered tetrahydrofuran ring with two phenyl groups attached to the same carbon atom (position 3), creating a distinctive diphenyl arrangement that contributes significantly to its chemical behavior and applications.
Physical and Chemical Properties
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide exhibits several notable physical and chemical properties that influence its applications in various scientific fields. The compound presents as a solid with a well-defined melting point range of 174.2-177.4°C, indicating its relatively high purity in standard preparations.
One of the most significant properties of this compound is its exceptional water solubility, exceeding 500 g/L at 20°C. This high solubility in aqueous environments is particularly important for its biological applications and pharmaceutical formulations. The compound has a density of approximately 1.3296 g/cm³ and a LogP value of -2.3 at pH 7, suggesting its relatively hydrophilic nature despite the presence of two phenyl groups.
Table 1: Physical and Chemical Properties of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Property | Value |
---|---|
Molecular Formula | C18H20BrNO |
Molecular Weight | 346.27 g/mol |
Physical State | Solid |
Melting Point | 174.2-177.4°C |
Solubility in Water | >500 g/L (20°C) |
Density | 1.3296 g/cm³ |
LogP | -2.3 (at pH 7) |
Synthetic Approaches and Production Methods
The synthesis of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide involves several chemical transformations that showcase the principles of organic synthesis. Understanding these synthetic routes is crucial for researchers and industrial chemists working with this compound.
Laboratory Synthesis
The standard laboratory synthesis of this compound typically involves the reaction of diphenylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base such as sodium hydride. This reaction forms an intermediate that can be cyclized to create the tetrahydrofuran ring structure.
An alternative synthetic pathway begins with 2-oxo-3,3-diphenyl-tetrahydrofuran, which undergoes reaction with hydrogen bromide. The resulting product, 4-bromo-2,2-diphenylbutyric acid (melting point approximately 127.5°C), is then converted to its acid chloride using thionyl chloride. Subsequent treatment with dimethylamine yields the desired 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide .
Industrial Production
Industrial production methods for this compound follow similar synthetic routes but are optimized for larger scales. These processes typically involve specialized equipment and precise control of reaction parameters to ensure consistent quality and high yield. Industrial production emphasizes cost-effectiveness, scalability, and environmental considerations while maintaining product purity.
Chemical Reactivity Profile
The chemical behavior of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is characterized by its participation in various types of reactions, making it a versatile intermediate in organic synthesis.
Oxidation Reactions
The compound can undergo oxidation with common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically yield corresponding oxides or ketones, depending on the specific reaction conditions and the oxidizing agent employed.
Reduction Reactions
Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide, typically producing alcohols or amines. The nature of the reducing agent and the reaction conditions determine the specific products formed.
Substitution Reactions
One of the most important aspects of this compound's reactivity is its ability to undergo substitution reactions. The bromide counterion can be replaced with various nucleophiles such as chloride, iodide, or hydroxide. This property is particularly valuable in synthetic applications where modification of the compound's functionality is desired.
Table 2: Common Reactions of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Reaction Type | Reagents | Products | Applications |
---|---|---|---|
Oxidation | KMnO4, CrO3 | Oxides, Ketones | Synthesis of functionally diverse compounds |
Reduction | LiAlH4, NaBH4 | Alcohols, Amines | Production of pharmaceutical intermediates |
Substitution | NaCl, NaI, NaOH | Substituted derivatives | Creation of tailored functional groups |
Biological Activities and Mechanisms
The biological profile of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide encompasses several activities that are relevant to its potential therapeutic applications.
Interaction with Opioid Receptors
A significant aspect of this compound's biological activity is its interaction with opioid receptors. It functions as an agonist at these receptors, particularly the μ-opioid receptors that play a crucial role in pain perception. This agonistic activity can lead to decreased pain perception, suggesting potential applications in the development of analgesic medications.
Antimicrobial Properties
Research has demonstrated that 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide possesses antimicrobial activity against various bacterial strains. Its effectiveness is comparable to other quaternary ammonium compounds, which are known for their disinfectant properties. Laboratory studies have shown significant inhibition of bacterial growth, particularly against Escherichia coli and similar organisms.
Cytotoxic Effects
Emerging evidence suggests that the compound may exhibit cytotoxic effects on certain cancer cell lines. Initial studies have indicated its ability to induce apoptosis (programmed cell death) in these cells, pointing to potential applications in cancer research and therapy. The mechanism of this cytotoxicity appears to involve complex cellular pathways that are still being investigated.
Pharmaceutical Applications
The most significant application of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide lies in pharmaceutical synthesis, particularly in the production of important medications.
Role in Loperamide Synthesis
This compound serves as a key intermediate in the synthesis of Loperamide hydrochloride (CAS: 34552-83-5), a widely used antidiarrheal medication marketed under brand names such as Imodium. The synthetic pathway involves the reaction of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide with 4-(p-chlorophenyl)-4-piperidinol in the presence of sodium carbonate and potassium iodide .
The detailed synthesis involves several steps:
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The reaction mixture is distilled azeotropically
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3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is added
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The mixture is stirred and refluxed for approximately 15 hours
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After filtration and processing, 4-(p-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenylpiperidine-1-butyramide hydrochloride (Loperamide hydrochloride) is obtained with a melting point of approximately 222.1°C
Medicinal Chemistry Applications
Beyond its role in Loperamide synthesis, the compound has broader implications in medicinal chemistry. Its structural features make it valuable for developing drugs that target the central nervous system. The compound's interaction with opioid receptors suggests potential applications in pain management and related therapeutic areas.
Research Findings and Experimental Data
Scientific investigations into 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide have yielded valuable data regarding its antimicrobial and cytotoxic properties.
Antimicrobial Efficacy Studies
Laboratory research has demonstrated the compound's effectiveness against bacterial pathogens. In controlled studies, various concentrations of the compound were tested against bacterial cultures, with results showing significant reduction in colony-forming units (CFU) after exposure.
Table 3: Antimicrobial Efficacy Against Escherichia coli
Concentration (ppm) | CFU Reduction after 5 min |
---|---|
500 | 99% |
250 | 85% |
125 | 60% |
These results highlight the compound's potential as an antimicrobial agent, with efficacy comparable to other quaternary ammonium compounds used in disinfection applications.
Cytotoxicity Research
In vitro studies examining the compound's effects on cancer cell lines have shown promising results. Treatment with varying concentrations resulted in dose-dependent decreases in cell viability, suggesting potential applications in oncology research.
Table 4: Cytotoxicity in Cancer Cell Lines
Treatment Concentration (μM) | Cell Viability (%) |
---|---|
10 | 70 |
25 | 50 |
50 | 30 |
These findings indicate that 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide could potentially serve as a lead compound for developing anticancer agents, though further research is needed to elucidate its precise mechanisms of action and optimize its efficacy.
Comparative Analysis with Similar Compounds
Understanding the relationship between 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide and structurally similar compounds provides valuable insight into its unique properties and applications.
Structural Analogues
Several compounds share structural similarities with 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide, including:
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3,3-Diphenyloxolan-2-ylidene(dimethyl)ammonium bromide
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Dihydro-N,N-dimethyl-3,3-diphenyl-2(3H)-furaminium bromide
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Dimethyl(tetrahydro-3,3-diphenyl-2-furilidine)ammonium bromide
These compounds differ in subtle structural features but share the core tetrahydrofuran ring with diphenyl substitution. The variations in their chemical properties and biological activities provide valuable comparative data for researchers.
Relationship to Loperamide
Loperamide hydrochloride, which is synthesized using 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide, presents an interesting structural comparison. Loperamide structurally resembles both haloperidol and meperidine, highlighting the pharmacological relevance of compounds derived from 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide .
Loperamide functions as a potent antidiarrheal agent by inhibiting intestinal peristalsis and reducing intestinal fluid and electrolyte loss. It achieves this effect through depression of longitudinal and circular muscle activity and interaction with intestinal opioid receptors .
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